Physicochemical Property Differentiation vs. N-Methyl Analogue (CAS 1104804-23-0)
The title compound carries an N1‑ethyl group on the pyrazole ring, whereas 2‑(1‑methyl‑1H‑pyrazol‑4‑yl)‑1,3‑thiazolidine‑4‑carboxylic acid (CAS 1104804‑23‑0) bears a smaller N1‑methyl substituent. This additional methylene unit increases the computed XLogP3 from approximately −1.6 (N‑methyl analogue) to −1.4 for the title compound, indicating marginally higher lipophilicity [1]. The topological polar surface area (tPSA) remains identical at 92.5 Ų for both compounds, suggesting comparable hydrogen‑bonding capacity [1]. However, the increased rotatable bond count (3 vs. 2) introduces greater conformational flexibility, which may influence entropic binding penalties in protein–ligand interactions.
| Evidence Dimension | Computed lipophilicity and flexibility |
|---|---|
| Target Compound Data | XLogP3 = −1.4; Rotatable bonds = 3; tPSA = 92.5 Ų |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1104804-23-0): XLogP3 ≈ −1.6; Rotatable bonds = 2; tPSA = 92.5 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.2; ΔRotatable bonds = +1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
These physicochemical differences, though modest, can cumulatively affect membrane permeability and oral bioavailability predictions in lead optimization, making the title compound a distinct choice for SAR studies where slight lipophilicity tuning is required.
- [1] PubChem computed properties comparison for CID 25220526 (title compound) and CID 25220525 (2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
